L-Palmitoylcarnitine TFA: A Technical Guide to its Core Functions and Research Applications
L-Palmitoylcarnitine TFA: A Technical Guide to its Core Functions and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism. Its primary and most well-understood function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production. Beyond this canonical role, emerging research has implicated L-Palmitoylcarnitine in a variety of other cellular processes, including apoptosis, inflammation, and calcium signaling. Dysregulation of L-Palmitoylcarnitine levels has been associated with several pathological conditions, such as myocardial ischemia, neurodegenerative diseases like Alzheimer's, and certain cancers. This technical guide provides an in-depth overview of the core functions of L-Palmitoylcarnitine, summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its key signaling pathways. The trifluoroacetate (TFA) salt form is commonly a result of purification processes and can influence the compound's solubility and stability in experimental setting.
Core Functions of L-Palmitoylcarnitine
Fatty Acid Transport and Energy Metabolism
The fundamental role of L-Palmitoylcarnitine is to facilitate the transport of palmitic acid, a 16-carbon saturated fatty acid, across the inner mitochondrial membrane, a barrier that is impermeable to long-chain fatty acids.[1][2] This process, known as the carnitine shuttle, is essential for the mitochondrial β-oxidation of long-chain fatty acids to generate ATP.[1]
The carnitine shuttle involves a series of enzymatic steps:
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Activation of Palmitic Acid: In the cytoplasm, palmitic acid is first activated to Palmitoyl-CoA by the enzyme acyl-CoA synthetase.
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Formation of L-Palmitoylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the palmitoyl group from Palmitoyl-CoA to L-carnitine, forming L-Palmitoylcarnitine.[3][4]
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Translocation into the Mitochondrial Matrix: L-Palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).
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Conversion back to Palmitoyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts L-Palmitoylcarnitine back to Palmitoyl-CoA and L-carnitine.
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β-Oxidation: The regenerated Palmitoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.
Modulation of Cellular Signaling and Other Functions
Beyond its role in metabolism, L-Palmitoylcarnitine has been shown to influence various cellular signaling pathways and protein activities:
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Apoptosis: L-Palmitoylcarnitine has been reported to stimulate the activity of caspases 3, 7, and 8, key executioner enzymes in the apoptotic cascade. Increased levels of long-chain acylcarnitines, including L-Palmitoylcarnitine, have been observed during apoptosis.
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Protein Kinase C (PKC) Inhibition: It has been shown to diminish the binding of phorbol esters, which are activators of Protein Kinase C, and inhibit the autophosphorylation of this enzyme.
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Ion Channel Modulation: L-Palmitoylcarnitine can alter the function of membrane proteins that act as ion channels and pumps, including Ca2+ pumps. This can lead to changes in intracellular ion concentrations, such as an increase in cytosolic calcium, which can trigger various downstream signaling events.
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Pro-inflammatory Signaling: In the context of prostate cancer, high levels of L-Palmitoylcarnitine have been associated with increased gene expression and secretion of the pro-inflammatory cytokine IL-6.
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Anticoagulant Effects: L-Palmitoylcarnitine has been shown to exert anticoagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA). It directly interacts with both plasmin and tPA with high affinity.
Pathophysiological Roles
The accumulation or altered metabolism of L-Palmitoylcarnitine has been linked to several disease states:
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Myocardial Ischemia: L-Palmitoylcarnitine accumulates in the ischemic myocardium. Its amphiphilic nature allows it to act as a surfactant, potentially disrupting membrane integrity and contributing to myocardial damage.
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Neurodegenerative Diseases (Alzheimer's Disease): Elevated levels of serum L-Palmitoylcarnitine have been observed with aging and are proposed to contribute to Alzheimer's disease pathology. It has been shown to induce tau phosphorylation and mitochondrial dysfunction in neuronal cells, key hallmarks of the disease.
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Prostate Cancer: Higher levels of L-Palmitoylcarnitine have been found in cancerous prostate tissue compared to benign tissue. It may promote a pro-inflammatory environment and induce a dihydrotestosterone (DHT)-like response, potentially contributing to prostate cancer progression.
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Primary Carnitine Deficiency: L-Palmitoylcarnitine levels are a potential diagnostic marker for this metabolic disorder in newborns.
Quantitative Data
The following tables summarize key quantitative data related to L-Palmitoylcarnitine from the cited literature.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| Concentration | ||||
| ~12 µM | Human Skeletal Muscle | Normal | ||
| ~17 µM | Rat Adipose Tissue | Normal | ||
| ~19 µM | Rat Adipose Tissue | High Fat Diet | ||
| ~6 µM | Rat Muscles | Normal | ||
| ~12 µM | Rat Muscles | High Fat Diet | ||
| 60 µM | Rabbit Heart | Ischemic | ||
| 0.04 ± 0.02 µM | Human Plasma | Normal | ||
| 0.07 ± 0.02 µM | Human Plasma | Obese | ||
| 0.06 ± 0.03 µM | Human Plasma | Diabetic | ||
| Mitochondrial Effects | ||||
| 1 and 5 µM | Slight hyperpolarization of mitochondrial membrane potential | Rat Ventricular Myocytes | ||
| 10 µM | Depolarization of mitochondrial membrane potential | Rat Ventricular Myocytes | ||
| 10 µM | Increased ROS generation | Rat Ventricular Myocytes | ||
| Binding Affinity | ||||
| Equilibrium Dissociation Constant (KD) with Plasmin | 6.47 × 10⁻⁹ M | |||
| Equilibrium Dissociation Constant (KD) with tPA | 4.46 × 10⁻⁹ M |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the methodologies for key experiments cited in the literature.
Measurement of L-Palmitoylcarnitine Levels by LC-MS/MS
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Objective: To quantify the concentration of L-Palmitoylcarnitine in biological samples (e.g., plasma, tissue homogenates).
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General Procedure:
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Sample Preparation: Biological samples are typically deproteinized, often using a mixture of acetonitrile and methanol. An internal standard, such as a deuterated form of L-Palmitoylcarnitine (e.g., d3-Palmitoyl-L-carnitine), is added for accurate quantification.
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Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a C18 reversed-phase column.
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Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for L-Palmitoylcarnitine and the internal standard are monitored for high selectivity and sensitivity.
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Key Measurements: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of L-Palmitoylcarnitine based on a standard curve.
Assessment of Mitochondrial Function
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Objective: To determine the effects of L-Palmitoylcarnitine on mitochondrial membrane potential and reactive oxygen species (ROS) production.
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General Procedure:
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Cell Preparation: Cells, such as saponin-treated rat ventricular myocytes, are used to allow direct access of L-Palmitoylcarnitine to the mitochondria.
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Fluorescent Probes:
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Mitochondrial Membrane Potential (ΔΨm): Cells are loaded with a potentiometric dye like Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
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ROS Production: Cells are loaded with a ROS-sensitive probe such as 2',7'-dichlorofluorescein diacetate (DCFDA). An increase in fluorescence indicates an increase in ROS levels.
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Treatment and Imaging: Cells are treated with varying concentrations of L-Palmitoylcarnitine, and fluorescence changes are monitored over time using confocal microscopy.
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Key Measurements: Quantification of fluorescence intensity changes relative to baseline or control conditions.
Calcium Influx Assay
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Objective: To measure changes in intracellular calcium concentration in response to L-Palmitoylcarnitine.
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General Procedure:
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Cell Loading: Cultured cells (e.g., prostate cancer cell lines) are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.
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Treatment: L-Palmitoylcarnitine is added to the cells.
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Fluorescence Measurement: Changes in the fluorescence of the calcium indicator are measured using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular calcium levels.
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Key Measurements: The magnitude and kinetics of the fluorescence change following the addition of L-Palmitoylcarnitine.
Signaling Pathways and Experimental Workflows
The Carnitine Shuttle: Fatty Acid Transport into Mitochondria
Caption: The Carnitine Shuttle pathway for long-chain fatty acid transport into the mitochondria.
L-Palmitoylcarnitine-Induced Tau Phosphorylation in Neuronal Cells
Caption: Proposed pathway of L-Palmitoylcarnitine's role in Alzheimer's Disease pathology.
Experimental Workflow for Investigating L-Palmitoylcarnitine Effects on Cancer Cells
Caption: A logical workflow for studying the effects of L-Palmitoylcarnitine on prostate cancer cells.
Conclusion and Future Directions
L-Palmitoylcarnitine is a multifaceted molecule with a well-established, vital role in energy metabolism and increasingly recognized functions in cellular signaling and the pathophysiology of several major diseases. Its ability to influence apoptosis, inflammation, and ion homeostasis highlights its potential as both a biomarker and a therapeutic target.
Future research should focus on further elucidating the precise molecular mechanisms by which L-Palmitoylcarnitine exerts its diverse effects, particularly in the context of disease. Investigating the upstream regulators of L-Palmitoylcarnitine synthesis and degradation could also provide novel avenues for therapeutic intervention. The development of more detailed and standardized experimental protocols will be crucial for ensuring the reproducibility and comparability of findings across different laboratories, ultimately accelerating our understanding of this important biomolecule.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]
- 4. PALMITOYL-CARNITINE PRODUCTION BY BLOOD CELLS ASSOCIATES WITH THE CONCENTRATION OF CIRCULATING ACYL-CARNITINES IN HEALTHY OVERWEIGHT WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
